molecular formula C170H238N44O48 B018404 Gliadin peptide CT-2 CAS No. 102380-93-8

Gliadin peptide CT-2

Cat. No.: B018404
CAS No.: 102380-93-8
M. Wt: 3666 g/mol
InChI Key: MFEFEBLRSUBBEY-HHLGIXBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gliadin peptide CT-2, also known as this compound, is a useful research compound. Its molecular formula is C170H238N44O48 and its molecular weight is 3666 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dietary Proteins - Plant Proteins, Dietary - Grain Proteins - Prolamins - Glutens - Gliadin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action in Celiac Disease

Gliadin peptides, including CT-2, play a crucial role in the pathogenesis of celiac disease. The interaction between gliadin and transglutaminase 2 (TG2) is fundamental in the disease's autoimmune response. TG2 catalyzes the deamidation of gliadin peptides, enhancing their binding affinity to HLA-DQ2 and HLA-DQ8 molecules on antigen-presenting cells (APCs). This process initiates an adaptive immune response characterized by the activation of T helper (Th) cells specific to gliadin .

Case Study: TG2 and Gliadin Interaction

A study demonstrated that the presence of deamidated gliadin peptides significantly increased the production of anti-TG2 antibodies in patients with untreated celiac disease. This highlights the critical role of gliadin peptides in triggering autoimmune responses through TG2-mediated modifications .

Diagnostic Applications

The development of point-of-care tests based on deamidated gliadin peptides (DGPs) has improved diagnostic precision for celiac disease. DGPs are recognized as specific biomarkers that enhance the detection of immune reactions associated with CeD. Recent studies indicate that tests utilizing anti-DGP antibodies outperform traditional methods in diagnosing celiac disease, particularly in younger patients .

Diagnostic Method Sensitivity Specificity
Anti-DGP Antibody TestHighHigh
Anti-tTG Antibody TestModerateHigh

Therapeutic Potential

Research has explored gliadin sequestration as a novel therapeutic approach for managing celiac disease. By disrupting the enzymatic hydrolysis of gluten proteins, therapies targeting gliadin peptides aim to mitigate the immune response triggered by gluten ingestion . Notably, enzyme therapies utilizing bromelain-loaded nanocomposites have shown promise in degrading gliadin effectively while reducing inflammatory cytokine production in peripheral blood mononuclear cells (PBMCs) from celiac patients .

Case Study: Bromelain-Loaded Nanocomposites

In a recent study, PBMCs treated with bromelain-digested gliadin exhibited decreased levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α compared to untreated cells. Moreover, treatment led to an increase in anti-inflammatory cytokines like IL-10, suggesting a potential therapeutic avenue for managing celiac disease through enzyme therapy .

Research on Gliadin Peptide Variants

The characterization of various gliadin peptide variants is essential for understanding their immunogenicity and potential therapeutic applications. Research indicates that certain gliadin fractions can be engineered to degrade immunogenic components effectively. For instance, Kuma030 has been shown to degrade over 99% of immunogenic gliadin fractions within physiologically relevant time frames .

Properties

CAS No.

102380-93-8

Molecular Formula

C170H238N44O48

Molecular Weight

3666 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C170H238N44O48/c1-89(2)140(184)159(250)193-104(53-66-133(178)225)144(235)189-99(48-61-128(173)220)142(233)188-98(47-60-127(172)219)143(234)190-102(51-64-131(176)223)148(239)199-110(82-90-22-6-3-7-23-90)165(256)205-72-12-28-116(205)150(241)185-87-139(231)186-97(46-59-126(171)218)141(232)187-100(49-62-129(174)221)145(236)194-105(54-67-134(179)226)160(251)207-74-14-31-119(207)155(246)201-112(84-92-26-10-5-11-27-92)168(259)214-81-21-37-125(214)169(260)213-80-20-36-124(213)151(242)192-103(52-65-132(177)224)147(238)196-107(56-69-136(181)228)161(252)208-75-15-32-120(208)156(247)202-113(85-93-38-42-95(216)43-39-93)167(258)211-78-18-30-118(211)153(244)198-108(57-70-137(182)229)163(254)206-73-13-29-117(206)152(243)197-109(58-71-138(183)230)164(255)209-76-16-33-121(209)154(245)200-111(83-91-24-8-4-9-25-91)166(257)212-79-19-35-123(212)158(249)204-115(88-215)149(240)191-101(50-63-130(175)222)146(237)195-106(55-68-135(180)227)162(253)210-77-17-34-122(210)157(248)203-114(170(261)262)86-94-40-44-96(217)45-41-94/h3-11,22-27,38-45,89,97-125,140,215-217H,12-21,28-37,46-88,184H2,1-2H3,(H2,171,218)(H2,172,219)(H2,173,220)(H2,174,221)(H2,175,222)(H2,176,223)(H2,177,224)(H2,178,225)(H2,179,226)(H2,180,227)(H2,181,228)(H2,182,229)(H2,183,230)(H,185,241)(H,186,231)(H,187,232)(H,188,233)(H,189,235)(H,190,234)(H,191,240)(H,192,242)(H,193,250)(H,194,236)(H,195,237)(H,196,238)(H,197,243)(H,198,244)(H,199,239)(H,200,245)(H,201,246)(H,202,247)(H,203,248)(H,204,249)(H,261,262)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,140-/m0/s1

InChI Key

MFEFEBLRSUBBEY-HHLGIXBFSA-N

SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N7CCCC7C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N9CCCC9C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC1=CC=CC=C1)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N7CCCC7C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N9CCCC9C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC1=CC=CC=C1)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Key on ui other cas no.

102380-93-8

sequence

VQQQQFPGQQQPFPPQQPYPQPQPFPSQQPY

Synonyms

gliadin peptide B 3142 (23-53)
gliadin peptide CT-2

Origin of Product

United States

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